1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one dihydrochloride
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Overview
Description
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one dihydrochloride is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, a piperazine moiety, and a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one dihydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the quinoline derivative with piperazine in the presence of a suitable base such as sodium hydride.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate as the methylating agent.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethyl sulfate, methyl iodide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its interaction with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one: Similar structure but with a piperidine moiety instead of piperazine.
1-methyl-3-(morpholin-1-ylmethyl)quinolin-2(1H)-one: Contains a morpholine moiety instead of piperazine.
1-methyl-3-(pyrrolidin-1-ylmethyl)quinolin-2(1H)-one: Features a pyrrolidine moiety instead of piperazine.
Uniqueness
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one dihydrochloride is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmacological agents.
Properties
IUPAC Name |
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.2ClH/c1-17-14-5-3-2-4-12(14)10-13(15(17)19)11-18-8-6-16-7-9-18;;/h2-5,10,16H,6-9,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINWEGUAISNVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CN3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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